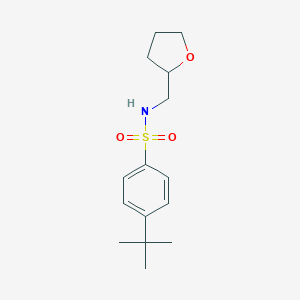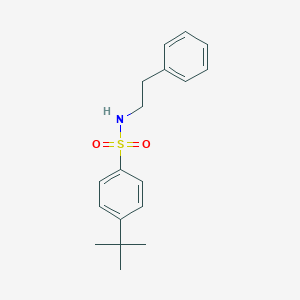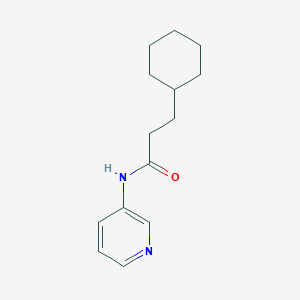
3-cyclohexyl-N-(3-pyridinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(3-pyridinyl)propanamide is an organic compound with the molecular formula C14H20N2O It is characterized by a cyclohexyl group attached to a propanamide backbone, with a pyridinyl group at the terminal end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-pyridinyl)propanamide typically involves the reaction of cyclohexylamine with 3-pyridinecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-cyclohexyl-N-(3-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-cyclohexyl-N-(3-pyridinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-cyclohexyl-N-(3-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-cyclohexyl-N-(3-pyridinyl)propanamide: C14H20N2O
3-cyclohexyl-N-3-pyridinylbutanamide: C15H22N2O
3-cyclohexyl-N-3-pyridinylpentanamide: C16H24N2O
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and pyridinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
3-cyclohexyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H,16,17) |
InChI 键 |
GSKJRMGGPNRWRV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
规范 SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



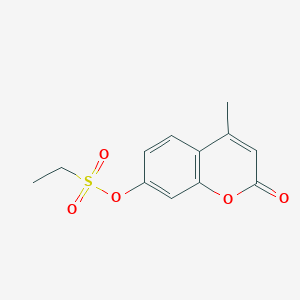
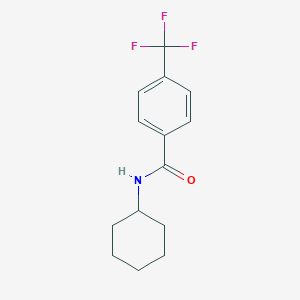
![4-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B310798.png)
![Ethyl 3-[(4-methoxyphenyl)sulfonylamino]benzoate](/img/structure/B310799.png)
![Ethyl 3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B310800.png)
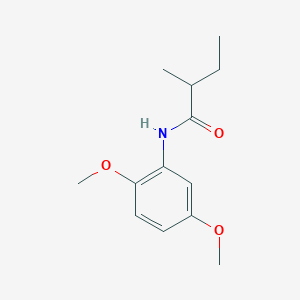

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B310803.png)
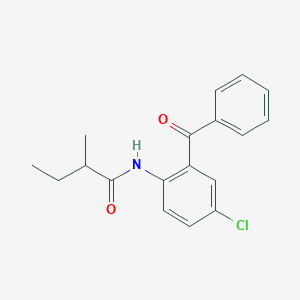
![Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B310805.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B310808.png)
